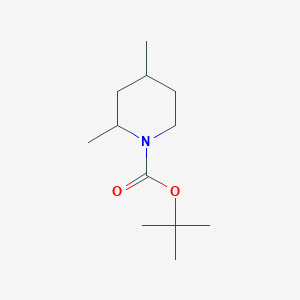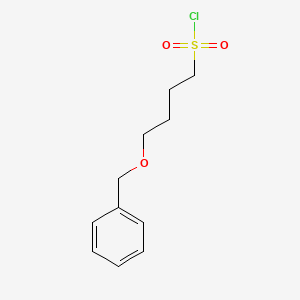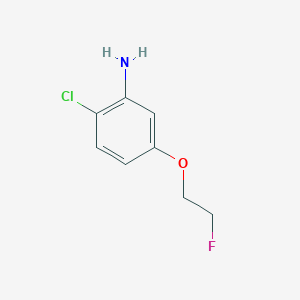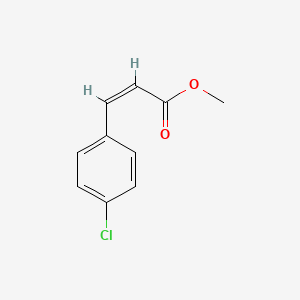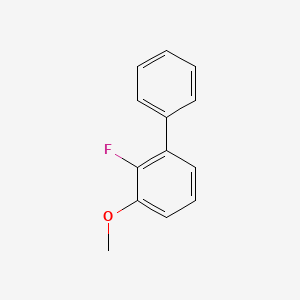
2-Fluoro-1-methoxy-3-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-methoxy-3-phenylbenzene is an organic compound with the molecular formula C13H11FO It is a derivative of benzene, where a fluorine atom is attached to the second carbon, a methoxy group to the first carbon, and a phenyl group to the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-methoxy-3-phenylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Another method involves the nucleophilic aromatic substitution (SNAr) reaction, where a fluorine-substituted benzene derivative reacts with a methoxy group under basic conditions . This method is particularly useful for synthesizing fluorine-containing aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-methoxy-3-phenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the aromatic ring reacts with electrophiles to form substituted products.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be replaced by nucleophiles under basic conditions.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents.
Nucleophilic Aromatic Substitution: Reagents include strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
EAS: Substituted benzene derivatives with various functional groups.
SNAr: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
2-Fluoro-1-methoxy-3-phenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-methoxy-3-phenylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the fluorine atom, leading to the formation of a substituted product .
Comparison with Similar Compounds
2-Fluoro-1-methoxy-3-phenylbenzene can be compared with other similar compounds such as:
2-Fluoro-1-methoxybenzene: Lacks the phenyl group, leading to different reactivity and applications.
2-Fluoro-3-methoxybenzene: The position of the methoxy group affects the compound’s chemical properties.
2-Fluoro-1-phenylbenzene: Lacks the methoxy group, resulting in different reactivity in substitution reactions.
Properties
CAS No. |
1214323-41-7 |
|---|---|
Molecular Formula |
C13H11FO |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3-phenylbenzene |
InChI |
InChI=1S/C13H11FO/c1-15-12-9-5-8-11(13(12)14)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
VARNVZNSCHNTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
![1-(3-Methylbutyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B13077295.png)
![[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
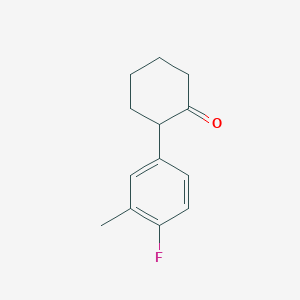
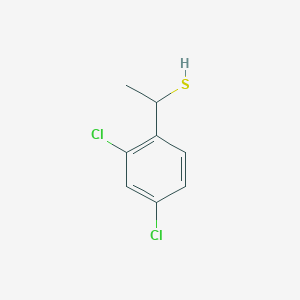
![4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13077312.png)
![({[1-(Iodomethyl)-4-methylcyclohexyl]oxy}methyl)benzene](/img/structure/B13077318.png)
